Cas no 1127-68-0 (Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-)

Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- structure
1127-68-0 structure
Productnaam:Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-
CAS-nummer:1127-68-0
MF:C10H16O2
MW:168.232843399048
CID:230526
PubChem ID:95453

Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-
    • 4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
    • Cyclopentaneaceticacid, 2-(hydroxymethyl)-a,3-dimethyl-, d-lactone (6CI,7CI)
    • NSC 7496
    • NSC 98638
    • NSC-98638
    • Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-
    • Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-, (4.alpha.,4a.beta.,7.beta.,7a.beta.)-(-)-
    • NSC7496
    • NSC-7496
    • DTXSID50866739
    • LYEFRAMOOLOUKA-UHFFFAOYSA-N
    • 1127-68-0
    • Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-, (4.alpha.,4a.beta.,7.beta.,7a.beta.)-(-)-
    • Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-, [4S-(4.alpha.,4a.beta.,7.beta.,7a.beta.)]-
    • Cyclopentaneacetic acid derivative
    • NSC-10974
    • NSC98638
    • hexahydro-4,7-dimethylcyclopenta[c]pyran-3(1h)-one
    • SCHEMBL1649440
    • 4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one #
    • Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-
    • NSC10974
    • CYCLOPENTANEACETIC ACID DERIV
    • Iridomirmecina
    • Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-, [4S-(4.alpha.,4a.beta.,7.beta.,7a.beta.)]-
    • 4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one
    • Inchi: InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3
    • InChI-sleutel: LYEFRAMOOLOUKA-UHFFFAOYSA-N
    • LACHT: CC1C(=O)OCC2C(C)CCC12

Berekende eigenschappen

  • Exacte massa: 168.115
  • Monoisotopische massa: 168.115
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3Ų
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1
  • Kookpunt: 270.5°Cat760mmHg
  • Vlampunt: 107.7°C

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